4-(4-Iodophenyl)sulfonylmorpholine
Overview
Description
4-(4-Iodophenyl)sulfonylmorpholine is an organic compound characterized by the presence of an iodophenyl group attached to a sulfonylmorpholine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Iodophenyl)sulfonylmorpholine typically involves the reaction of 4-iodophenylsulfonyl chloride with morpholine. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The mixture is stirred at room temperature for several hours to yield the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-(4-Iodophenyl)sulfonylmorpholine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction Reactions: The sulfonyl group can be reduced to a sulfide under reducing conditions.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution: Formation of substituted phenylsulfonylmorpholine derivatives.
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfide derivatives.
Scientific Research Applications
4-(4-Iodophenyl)sulfonylmorpholine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(4-Iodophenyl)sulfonylmorpholine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The iodophenyl group can participate in halogen bonding, further enhancing its binding affinity to biological targets .
Comparison with Similar Compounds
- 4-Iodophenylsulfonamide
- 4-Iodophenylsulfonylchloride
- 4-Iodophenylmorpholine
Comparison: 4-(4-Iodophenyl)sulfonylmorpholine is unique due to the presence of both the sulfonyl and morpholine groups, which confer distinct chemical reactivity and biological activity. Compared to 4-iodophenylsulfonamide, it has a morpholine ring that can enhance its solubility and interaction with biological targets. Compared to 4-iodophenylsulfonylchloride, it is less reactive and more stable, making it suitable for various applications .
Properties
IUPAC Name |
4-(4-iodophenyl)sulfonylmorpholine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12INO3S/c11-9-1-3-10(4-2-9)16(13,14)12-5-7-15-8-6-12/h1-4H,5-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIUYBBOXOYPJSE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12INO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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